2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves intricate chemical reactions that are carefully designed to introduce specific functional groups, such as the trifluoromethyl group, into the molecular structure. Techniques such as reductive amination, as seen in the synthesis of methamphetamine derivatives, or condensation reactions, are commonly employed strategies (Toske et al., 2017).
Molecular Structure Analysis
Structural analyses, including X-ray crystallography and spectroscopy (NMR, IR), play a crucial role in determining the configuration and conformation of the molecule. Studies on related compounds have highlighted the significance of dihedral angles, hydrogen bonding, and molecular interactions in defining the three-dimensional arrangement of atoms within the molecule (Salian et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride involves its interactions with various reagents, leading to the formation of new bonds and the synthesis of novel derivatives. The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity patterns. The formation of derivatives through reactions such as amidation demonstrates the compound's versatility in organic synthesis (Wang et al., 2018).
Scientific Research Applications
Identification of Synthetic Impurities : Toske et al. (2017) isolated and identified a trace processing impurity in certain methamphetamine exhibits, related to the synthesis of 1-phenyl-2-propanone (P2P) from phenylacetic acid and lead (II) acetate. This study highlights the chemical's role in forensic analysis and the identification of synthetic routes (Toske et al., 2017).
Corrosion Inhibition : Research by Boughoues et al. (2020) on four amine derivative compounds, including 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, found them to be effective corrosion inhibitors for mild steel in HCl medium. This study provides insight into the chemical's potential industrial applications (Boughoues et al., 2020).
Pharmacological Characterization : Grimwood et al. (2011) conducted pharmacological characterization of a related compound, PF-04455242, which is a high-affinity antagonist selective for κ-opioid receptors. This research is significant for understanding the chemical's potential therapeutic applications (Grimwood et al., 2011).
Synthesis of Novel Compounds : Liu (2013) reported the synthesis of novel imidazo[1,2-a]pyrimidine compounds, demonstrating the chemical's use in creating new pharmacologically active compounds (Liu, 2013).
Development of Polyimides : Chung et al. (2006) utilized a similar compound for the synthesis of novel fluorinated polyimides, indicating its application in the development of new materials with potential industrial applications (Chung et al., 2006).
Antimicrobial Activities : Noolvi et al. (2014) synthesized a series of novel azetidine-2-one derivatives of 1H-benzimidazole, where the chemical was used as a precursor. The synthesized compounds exhibited significant antibacterial and cytotoxic activities, suggesting the chemical's role in the development of new antimicrobial agents (Noolvi et al., 2014).
Forensic Analysis : Power et al. (2017) identified indene by-products in the synthesis of amphetamine from 1-phenyl-2-propanone (P2P), demonstrating the chemical's role in forensic analysis to differentiate between synthetic routes (Power et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N.ClH/c1-10(2,15)7-8-3-5-9(6-4-8)11(12,13)14;/h3-6H,7,15H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRUMJVHROEIQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50910625 |
Source
|
Record name | 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride | |
CAS RN |
1081-78-3 |
Source
|
Record name | Benzeneethanamine, alpha,alpha-dimethyl-4-(trifluoromethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50910625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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